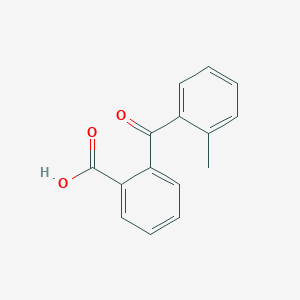

2-(2-Methylbenzoyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDVJEVAEUYKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282284 | |

| Record name | 2-(2-Methylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-51-2 | |

| Record name | 2-(2-Methylbenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Methylbenzoyl Benzoic Acid

Classical Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction stands as a cornerstone for the synthesis of aromatic ketones, including 2-(2-Methylbenzoyl)benzoic acid. This powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Reaction of Phthalic Anhydride with Substituted Benzenes

The archetypal synthesis of 2-(2-Methylbenzoyl)benzoic acid involves the electrophilic aromatic substitution reaction between phthalic anhydride and toluene (B28343). In this reaction, the aromatic ring of toluene attacks the electrophilic carbonyl carbon of the phthalic anhydride. The methyl group on the toluene ring is an ortho-, para- director, leading to the formation of two primary isomers: 2-(2-Methylbenzoyl)benzoic acid and 2-(4-Methylbenzoyl)benzoic acid. The steric hindrance imposed by the methyl group in the ortho position generally results in the para-substituted product being the major isomer.

Role of Lewis Acid Catalysis in Direct Acylation, e.g., Aluminum Chloride

A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a commonly employed catalyst in this reaction. masterorganicchemistry.comwikipedia.org Its primary role is to activate the acylating agent, in this case, phthalic anhydride.

The mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of the phthalic anhydride. This coordination polarizes the carbon-oxygen bond, rendering the carbonyl carbon significantly more electrophilic. This activation facilitates the subsequent nucleophilic attack by the electron-rich aromatic ring of toluene. The reaction generates an acylium ion as a key intermediate, which then undergoes electrophilic attack on the aromatic ring. byjus.com Unlike Friedel-Crafts alkylation, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a stable complex with the catalyst. wikipedia.org

Influence of Reaction Conditions and Molar Ratios in Acylation Reactions

The outcome of the Friedel-Crafts acylation is highly dependent on the reaction conditions. Key parameters that can be optimized to improve yield and selectivity include temperature, reaction time, and the molar ratios of the reactants and catalyst.

For instance, mechanochemical approaches have demonstrated that varying the molar ratio of the aromatic substrate to the acylating agent and the Lewis acid can significantly impact the product yield. In the reaction of pyrene with phthalic anhydride, using an equimolar amount of the reactants with 2.5 equivalents of AlCl₃ resulted in a high yield of the acylated product. nih.gov Conversely, decreasing the amount of catalyst led to a significant drop in yield. nih.gov The reaction temperature also plays a crucial role; while some reactions can be performed at room temperature, others may require heating to proceed at a reasonable rate. google.com

Table 1: Effect of Catalyst Molar Ratio on Friedel-Crafts Acylation Yield nih.gov

| Entry | Aromatic Substrate | Acylating Agent | AlCl₃ (equivalents) | Yield (%) |

| 1 | Pyrene | Phthalic Anhydride | 2.5 | 79 |

| 2 | Pyrene | Phthalic Anhydride | 1.0 | Significantly Lower |

Process Challenges: Adduct Formation and Reaction Mixture Solidification

A significant challenge in Friedel-Crafts acylation reactions is the formation of a stable adduct between the ketone product and the Lewis acid catalyst. wikipedia.org This complexation necessitates the use of stoichiometric or even excess amounts of the catalyst, which can complicate the workup procedure and generate substantial waste. The reaction mixture can also solidify, making stirring and heat transfer difficult. This is often due to the formation of insoluble intermediates or the product-catalyst complex. Careful control of the reaction temperature and the use of appropriate solvents can sometimes mitigate these issues.

Advanced Synthetic Routes for 2-(2-Methylbenzoyl)benzoic Acid and its Derivatives

To overcome some of the limitations of the classical Friedel-Crafts acylation, alternative synthetic strategies have been developed. These methods often offer milder reaction conditions, improved selectivity, and a broader substrate scope.

N-Acylation and Hydrolysis Strategies Utilizing Silver Salts

An alternative route to derivatives of 2-(2-Methylbenzoyl)benzoic acid involves an N-acylation and subsequent hydrolysis strategy. A patented method describes the preparation of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid starting from 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride. google.com This process utilizes a silver salt to facilitate the initial N-acylation reaction. The resulting N-acylated intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. google.com This approach avoids the harsh conditions and catalyst-related issues of the Friedel-Crafts reaction, offering a valuable alternative for the synthesis of specific substituted benzoylbenzoic acids.

Synthesis via Reaction of 2-Methylbenzoic Acid with Acyl Chlorides

The synthesis of 2-(2-methylbenzoyl)benzoic acid and its isomers is most commonly achieved through Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. chemistrysteps.comchemguide.co.uk This method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.com For the specific synthesis of a methylbenzoylbenzoic acid, a plausible and established route involves the acylation of toluene with phthalic anhydride. This reaction, catalyzed by aluminum chloride, typically yields a mixture of isomers, primarily the 4-methyl and 2-methyl substituted products, due to the ortho- and para-directing nature of the methyl group on the toluene ring. chemguide.co.ukresearchgate.net The desired 2-(2-methylbenzoyl)benzoic acid can then be isolated from this mixture.

The reaction between a carboxylic acid, such as 2-methylbenzoic acid, and an acyl chloride typically leads to the formation of an acid anhydride through a nucleophilic acyl substitution mechanism. pearson.com However, in the context of forming the benzophenone backbone of the target molecule, the key reaction is the electrophilic attack on an aromatic ring.

A general procedure for such a synthesis involves charging a reaction vessel with the aromatic substrate (e.g., toluene) and a suitable solvent, followed by the addition of the Lewis acid catalyst (e.g., aluminum chloride). prepchem.com The acylating agent (e.g., phthalic anhydride) is then added portion-wise while controlling the temperature. prepchem.com The reaction proceeds to form a complex, which upon hydrolysis, yields the target benzoylbenzoic acid. byjus.com

While specific conditions for the synthesis of 2-(2-methylbenzoyl)benzoic acid are proprietary or vary, typical parameters for related acylations can be summarized. A patent for a similar N-acylation reaction using 2-methyl benzoyl chloride highlights relevant conditions that can be adapted for C-C bond formation. google.com

Mechanistic Pathways of Formation and Transformation

Electrophilic Substitution Mechanisms in Benzoylbenzoic Acid Synthesis

Generation of the Electrophile : The reaction is initiated by the interaction between the acylating agent (an acyl chloride or anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.com The Lewis acid coordinates to the halogen of the acyl chloride, making it a better leaving group and facilitating the formation of a highly reactive, resonance-stabilized electrophile known as the acylium ion (R-C≡O⁺). chemistrysteps.comsigmaaldrich.com

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the aromatic ring (e.g., toluene) acts as a nucleophile, attacking the electrophilic acylium ion. masterorganicchemistry.commsu.edu This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma (σ) complex. chemistrysteps.comlibretexts.org This intermediate is resonance-stabilized, with the positive charge delocalized over three carbon atoms. byjus.com

Deprotonation and Restoration of Aromaticity : In the final, rapid step, a weak base (such as the AlCl₄⁻ complex formed in the first stage) removes a proton from the sp³-hybridized carbon of the arenium ion. byjus.commsu.edu This C-H bond cleavage restores the stable aromatic π-system and yields the final aryl ketone product. masterorganicchemistry.com

A key advantage of Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo rearrangements, unlike the carbocations in Friedel-Crafts alkylation. khanacademy.org Furthermore, the product, an aryl ketone, contains a deactivating carbonyl group, which makes the aromatic ring less susceptible to further acylation, thus preventing polysubstitution. chemistrysteps.com

Nucleophilic Acyl Substitution Mechanisms

While the core bond formation on the aromatic ring is electrophilic, the generation of the electrophile itself involves a nucleophilic acyl substitution pathway. This mechanism is characterized by an addition-elimination sequence at the carbonyl carbon of the acylating agent. masterorganicchemistry.com

The general mechanism proceeds via two steps:

Nucleophilic Addition : A nucleophile attacks the electrophilic carbonyl carbon of the acyl derivative (e.g., an acyl chloride). This breaks the C=O π bond and forms a tetrahedral intermediate where the carbonyl oxygen holds a negative charge. masterorganicchemistry.com

Elimination of the Leaving Group : The tetrahedral intermediate is transient. The negative charge on the oxygen reforms the C=O double bond, and in the process, expels the most stable leaving group (e.g., a chloride ion). masterorganicchemistry.com

Kinetic Studies and Reaction Rate Determinants

The rate of Friedel-Crafts acylation is influenced by several factors, including the nature of the substrate, the reactivity of the acylating agent, and the concentration and type of catalyst. researchgate.net Kinetic studies of related benzoylation reactions have shown that the reaction rate is dependent on the concentrations of the aromatic hydrocarbon and the acylating complex. researchgate.net

The rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile on the aromatic ring to form the sigma complex, as this step involves the disruption of aromaticity. masterorganicchemistry.commsu.edu

Key determinants of the reaction rate include:

Substrate Reactivity : Electron-donating groups (like the -CH₃ in toluene) on the aromatic ring increase its nucleophilicity, thereby accelerating the reaction. Conversely, electron-withdrawing groups (like the -COOH in benzoic acid) deactivate the ring and slow the reaction down. curlyarrows.com

Catalyst Concentration : The reaction rate is often proportional to the concentration of the Lewis acid catalyst, as it is required to generate the active acylium ion electrophile. researchgate.net

Temperature : Higher temperatures generally increase the reaction rate. However, they can also lead to side reactions or changes in isomeric product distribution. chemguide.co.uk

Data is illustrative for the acylation of toluene and not specific to the synthesis of 2-(2-methylbenzoyl)benzoic acid.

Isotope Effects in Acylation Mechanisms

Kinetic Isotope Effects (KIE) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond cleavage occurs during the rate-determining step. iaea.org In electrophilic aromatic substitution, the C-H bond at the site of substitution is broken during the rearomatization step.

However, if proton removal were to become rate-limiting, a significant primary KIE (typically >2) would be observed, as the heavier C-D bond is broken more slowly than the C-H bond. This situation is rare but can occur under specific conditions, such as when the initial electrophilic attack is rapid and reversible, and the subsequent deprotonation is slow. Isotopic labeling studies are crucial for confirming these mechanistic details. iaea.org

Catalyst-Reagent Interactions and Characterization of Intermediates

The catalyst plays a critical role in Friedel-Crafts acylation by activating the acylating agent. mdpi.com The interaction between the Lewis acid catalyst (e.g., AlCl₃) and the acyl chloride is the first step in the mechanism.

Formation of the Electrophile Complex : The Lewis acid accepts a lone pair of electrons from the chlorine atom of the acyl chloride, forming a polarized donor-acceptor complex. sigmaaldrich.combyjus.com

RCOCl + AlCl₃ ⇌ RCOCl·AlCl₃

Generation of the Acylium Ion : This complex can then dissociate to form the key electrophilic intermediate, the acylium ion (RCO⁺), and the tetrachloroaluminate anion (AlCl₄⁻). sigmaaldrich.combyjus.com The acylium ion is linear and resonance-stabilized, which prevents it from undergoing skeletal rearrangements. khanacademy.org

RCOCl·AlCl₃ ⇌ [R-C≡O]⁺ [AlCl₄]⁻

The interaction does not stop after the electrophile is generated. The product of the reaction, an aryl ketone, is a Lewis base and can form a strong complex with the AlCl₃ catalyst through its carbonyl oxygen. sapub.org Because of this product-catalyst complexation, Friedel-Crafts acylation reactions typically require more than one molar equivalent of the catalyst. sapub.org An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.

Characterization of the reactive intermediates, such as the acylium ion, has been achieved through spectroscopic methods like NMR under specific conditions, confirming their structure and role in the reaction mechanism. mdpi.com

Spectroscopic Characterization and Elucidation of 2 2 Methylbenzoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 2-(2-methylbenzoyl)benzoic acid, providing insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(2-methylbenzoyl)benzoic acid displays a complex pattern of signals corresponding to the different protons in the molecule. The aromatic protons of the two benzene (B151609) rings typically appear as a multiplet in the range of δ 7.0–8.2 ppm. docbrown.infochemicalbook.com The proton of the carboxylic acid group gives rise to a characteristic broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. docbrown.inforsc.org The methyl group protons on the benzoyl ring are observed as a singlet at approximately δ 2.3-2.4 ppm. chemicalbook.com

In derivatives of 2-(2-methylbenzoyl)benzoic acid, the chemical shifts of the protons can be influenced by the nature of the substituent. For instance, in organotin derivatives, the coordination of the tin atom to the carboxylate group can lead to shifts in the signals of the adjacent aromatic protons. tubitak.gov.tr

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Methylbenzoyl)benzoic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) |

| Aromatic Protons | 7.0 - 8.2 | Multiplet |

| Methyl (-CH₃) | ~2.3 - 2.4 | Singlet |

Data is illustrative and based on typical chemical shift ranges for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of 2-(2-methylbenzoyl)benzoic acid. The carbonyl carbon of the carboxylic acid typically resonates at a downfield chemical shift, often in the range of δ 167-173 ppm. rsc.orgdocbrown.info The ketone carbonyl carbon is also found in the downfield region, typically around δ 195-200 ppm. The aromatic carbons produce a series of signals between δ 125 and 145 ppm. docbrown.inforesearchgate.net The carbon of the methyl group appears at a much higher field, typically around δ 20-22 ppm. rsc.org

The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. For example, the carbon attached to the electron-withdrawing carboxyl group is deshielded and appears at a lower field compared to other aromatic carbons. docbrown.infodocbrown.info Quaternary carbons, such as the one at the junction of the benzoyl group and the benzoic acid moiety, often exhibit lower intensity signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Methylbenzoyl)benzoic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~167 - 173 |

| Ketone (C=O) | ~195 - 200 |

| Aromatic Carbons | ~125 - 145 |

| Methyl (-CH₃) | ~20 - 22 |

Data is illustrative and based on typical chemical shift ranges for similar functional groups. chemicalbook.comchemicalbook.com

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Organometallic Derivatives

For organometallic derivatives of 2-(2-methylbenzoyl)benzoic acid, such as those containing tin, heteronuclear NMR spectroscopy provides direct information about the metallic center. In ¹¹⁹Sn NMR spectroscopy of organotin derivatives, the chemical shift (δ(¹¹⁹Sn)) is indicative of the coordination number of the tin atom. researchgate.net For instance, five-coordinate tin complexes typically exhibit δ(¹¹⁹Sn) values in the range of -90 to -190 ppm, while six-coordinate complexes show signals between -210 and -400 ppm. researchgate.net The presence of two distinct ¹¹⁹Sn signals can indicate the existence of both five- and six-coordinated tin species in solution, suggesting a bidentate coordination of the carboxylate group. researchgate.net

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in 2-(2-methylbenzoyl)benzoic acid and its derivatives, as well as for studying intermolecular interactions.

Analysis of Characteristic Vibrational Modes of Carboxyl and Carbonyl Groups

The IR spectrum of 2-(2-methylbenzoyl)benzoic acid is characterized by strong absorption bands corresponding to the vibrational modes of its functional groups. The stretching vibration of the carbonyl group (C=O) of the carboxylic acid typically appears as a strong band in the region of 1700-1725 cm⁻¹. docbrown.info The ketone carbonyl stretching vibration is also observed in this region, often slightly at a lower wavenumber. chemicalbook.com The O-H stretching vibration of the carboxylic acid gives rise to a very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids in the solid state. docbrown.info

In organotin derivatives, the coordination of the carboxylate group to the tin atom influences the positions of the carboxylate stretching bands. The difference (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies can provide information about the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). tubitak.gov.tr

Table 3: Characteristic IR Absorption Bands for 2-(2-Methylbenzoyl)benzoic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Ketone | C=O stretch | ~1680 |

Data is illustrative and based on typical IR absorption ranges for these functional groups. nist.govnist.gov

Spectroscopic Detection of Intermolecular Interactions, e.g., Hydrogen Bonding

IR spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, 2-(2-methylbenzoyl)benzoic acid molecules form catemeric structures through intermolecular O-H···O hydrogen bonds between the carboxyl group of one molecule and the ketone oxygen atom of a neighboring molecule. researchgate.net This is evidenced in the IR spectrum by the broad O-H stretching band. docbrown.info The presence of a water molecule in the hydrated form of a derivative, such as 2-(4-methylbenzoyl)benzoic acid monohydrate, leads to additional O-H stretching bands and further complicates the hydrogen-bonding network. nih.gov In solution, these intermolecular hydrogen bonds can be disrupted, leading to a sharpening and shifting of the O-H stretching band to higher wavenumbers. materialsciencejournal.org The study of these vibrational changes provides valuable information about the strength and nature of the hydrogen bonds in different states. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For aromatic compounds like 2-(2-Methylbenzoyl)benzoic acid, this technique reveals information about the π-electron systems and the presence of non-bonding electrons.

Electronic Transitions (π→π, n→π) and Absorption Maxima**

The UV-Vis spectrum of a molecule is characterized by absorption bands that correspond to the promotion of electrons from lower energy orbitals to higher energy orbitals. In molecules containing both π bonds and atoms with lone pairs of electrons (n electrons), such as the carbonyl oxygen in 2-(2-Methylbenzoyl)benzoic acid, two primary types of electronic transitions are observed: π→π* and n→π*.

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in intense absorption bands. For instance, compounds with conjugated π systems often exhibit a strong K-band. pharmatutor.org Benzoic acid derivatives, for example, show characteristic absorption peaks around 190 nm (A band), 230 nm (B band), and 280 nm (C band). researchgate.net

n→π transitions* involve the promotion of a non-bonding electron to a π* antibonding orbital. These transitions are generally lower in energy and have a lower intensity compared to π→π* transitions.

The absorption spectrum of benzoic acid, a related parent compound, displays two main absorption bands around 272 nm and 220 nm, which are assigned to excitations to the S2 (ππ) and S3 (ππ) states, respectively. researchgate.net The methyl substituent in 2-(2-Methylbenzoyl)benzoic acid can influence the precise wavelengths of these absorption maxima.

| Transition Type | Typical Wavelength Range | Intensity |

| π→π | 190-280 nm | High (€max > 10,000) |

| n→π | > 280 nm | Low |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the shift in the position of absorption bands in the UV-Vis spectrum of a compound upon changing the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

The polarity of the solvent can affect the energy levels of the orbitals involved in electronic transitions. researchgate.net For instance, with increasing solvent polarity:

π→π bands* often undergo a bathochromic (red) shift to longer wavelengths. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. pharmatutor.org

n→π bands* frequently experience a hypsochromic (blue) shift to shorter wavelengths. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, increasing the energy gap for the transition.

Studies on similar molecules have shown that the nature of the solvent can significantly impact the UV absorption spectrum. nih.gov For example, in more polar solvents, the first absorption maximum may shift to higher transition energies while the second shifts to lower energies. nih.gov The interplay of specific and nonspecific solute-solvent interactions governs these spectral shifts. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For 2-(2-Methylbenzoyl)benzoic acid, the molecular ion peak ([M]⁺) would correspond to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. Based on the analysis of similar compounds like benzoic acid and its derivatives, key fragmentation pathways can be predicted.

For benzoic acid, the molecular ion peak is at m/z 122. docbrown.info Common fragments include:

[M-OH]⁺ (m/z 105): Loss of a hydroxyl radical.

[M-COOH]⁺ or [C₆H₅]⁺ (m/z 77): Loss of the carboxyl group, forming the phenyl cation. docbrown.info

[C₄H₃]⁺ (m/z 51): A subsequent fragmentation of the phenyl cation. docbrown.info

In the case of 2-methylbenzoic acid, the molecular ion peak is at m/z 136.0. chegg.com For 2-(4-methylbenzoyl)benzoic acid, a related isomer, the molecular ion is observed at m/z 240. nist.gov The fragmentation pattern of 2-(2-Methylbenzoyl)benzoic acid would be expected to show characteristic losses related to the methyl group, the carboxylic acid function, and the benzoyl moiety.

| Ion | m/z (for Benzoic Acid) | Description |

| [C₇H₆O₂]⁺ | 122 | Molecular Ion |

| [C₇H₅O]⁺ | 105 | Loss of -OH |

| [C₆H₅]⁺ | 77 | Loss of -COOH |

| [C₄H₃]⁺ | 51 | Fragmentation of phenyl ring |

Advanced Spectroscopic Techniques for Mechanistic Insights

To understand the intricate details of the photochemical reactions of 2-(2-Methylbenzoyl)benzoic acid, advanced time-resolved spectroscopic techniques are employed. These methods allow for the direct observation of short-lived intermediates that are crucial in reaction mechanisms.

Laser Flash Photolysis (LFP) for Transient Species Characterization

Laser flash photolysis (LFP) is a powerful technique used to generate and study transient species with lifetimes in the nanosecond to millisecond range. By exciting a sample with a short laser pulse, transient species such as excited triplet states, radicals, and photoenols are formed, which can then be monitored by their absorption of a probing light beam.

LFP studies on the methyl ester of 2-(2-methylbenzoyl)benzoic acid have shown the formation of a biradical (λmax 330 nm, τ = 50 ns) through intramolecular hydrogen abstraction. acs.orgnih.gov This biradical subsequently decays into Z and E photoenols (λmax 390 nm). acs.orgnih.gov The lifetimes of these photoenols are significantly influenced by the molecular structure and solvent environment. acs.orgnih.gov For instance, the E-photoenol of the methyl ester is unusually short-lived. acs.orgnih.gov

| Transient Species | Absorption Maximum (λmax) | Lifetime (τ) |

| Biradical (from methyl ester) | 330 nm | 50 ns |

| Z-Photoenol (from methyl ester) | 390 nm | 6.5 µs |

| E-Photoenol (from methyl ester) | 390 nm | 162 µs |

Transient Absorption Spectroscopy of Radical Intermediates

Transient absorption spectroscopy provides detailed spectral information about the radical intermediates formed during a photochemical reaction. Following photoexcitation, the absorption spectrum of the transient species is recorded at different time delays, allowing for the characterization of their electronic structure and kinetics.

In the photolysis of the methyl ester of 2-(2-methylbenzoyl)benzoic acid, transient absorption spectroscopy has been instrumental in identifying the biradical and photoenol intermediates. acs.orgnih.gov The technique allows for the differentiation between various transient species based on their distinct absorption spectra. For example, the transient absorption spectrum of the diphenyl phosphonyl radical, a species with some structural similarities to fragments of the title compound, shows a maximum at about 330 nm. afinitica.com

Furthermore, studies on benzoic acid have revealed a transient absorption band from 280 nm to 340 nm, which is characteristic of its T1 (triplet) state. researchgate.net The lifetime of this triplet state is sensitive to the presence of oxygen. researchgate.net Similar investigations on 2-(2-Methylbenzoyl)benzoic acid and its derivatives can provide crucial insights into the role of radical intermediates in their photochemical pathways. The oxidation of benzoic acid hydrazides, for instance, has been shown to proceed through radical intermediates. nih.gov

Advanced Structural Studies and Crystallographic Analysis of 2 2 Methylbenzoyl Benzoic Acid Systems

Single Crystal X-ray Diffraction of 2-(2-Methylbenzoyl)benzoic Acid

Single crystal X-ray diffraction analysis of 2-(2-Methylbenzoyl)benzoic acid, a γ-keto acid, has elucidated its precise molecular and supramolecular structure. The compound crystallizes in the orthorhombic space group Pbca. researchgate.net

Crystal Data for 2-(2-Methylbenzoyl)benzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 |

| Crystal System | Orthorhombic |

Table based on data from reference researchgate.net.

The molecular structure of 2-(2-Methylbenzoyl)benzoic acid is characterized by a significant twist. researchgate.net The molecule possesses considerable rotational freedom, allowing the planes of the toluene (B28343) and the benzoic acid phenyl rings to be nearly perpendicular to each other. researchgate.net This twisted conformation is quantified by several key dihedral angles between the planar groups within the molecule. researchgate.net

The dihedral angle between the toluene ring and the phenyl group of the benzoic acid moiety is 80.61 (3)°. researchgate.net The carboxylic acid group is slightly twisted out of the plane of its attached phenyl ring, with a dihedral angle of 13.79 (14)°. researchgate.net In contrast, the ketone group is substantially twisted with respect to the same phenyl ring, exhibiting a dihedral angle of 78.99 (3)°. researchgate.net

Selected Intramolecular Torsional Angles

| Description | Dihedral Angle (°) |

|---|---|

| Toluene Ring vs. Benzoic Acid Phenyl Ring | 80.61 (3) |

| Carboxylic Acid Group vs. Phenyl Ring | 13.79 (14) |

| Ketone Group vs. Phenyl Ring | 78.99 (3) |

| Carboxylic Acid Group vs. Ketone Group Plane | 74.84 (8) |

Table based on data from reference researchgate.net.

In the solid state, molecules of 2-(2-Methylbenzoyl)benzoic acid are not isolated but engage in specific intermolecular interactions to form a larger assembly. The crystal structure reveals a catemeric aggregation pattern driven by O—H⋯O hydrogen bonds. researchgate.net This type of hydrogen bond progresses from the carboxylic acid group of one molecule to the ketone oxygen atom of an adjacent, glide-plane-related molecule. researchgate.net This repeated interaction links the molecules into infinite one-dimensional chains that propagate along the researchgate.net crystallographic direction. researchgate.net

The crystal packing is governed by the symmetry elements of the Pbca space group. researchgate.net While the individual molecule of 2-(2-Methylbenzoyl)benzoic acid is achiral, its twisted conformation can exist in one of two mirror-image forms (conformational chirality). In the crystal, the glide plane symmetry operation relates adjacent molecules in the hydrogen-bonded chains. researchgate.net This results in the formation of heterochiral chains, where the "handedness" of the molecular conformation alternates along the chain. researchgate.net This phenomenon, where an achiral molecule generates chiral chains due to glide-plane symmetry, is a notable and less common feature in crystal engineering compared to the formation of homochiral chains arising from screw or translational symmetry. researchgate.net

Crystallographic Studies of 2-(2-Methylbenzoyl)benzoic Acid Derivatives and Complexes

The structural diversity of 2-(2-Methylbenzoyl)benzoic acid extends to its derivatives and metal complexes, where the carboxylate functionality plays a key role in coordinating to various metal centers.

Organotin(IV) carboxylates are a significant class of compounds known for their structural variety and biological activities. nih.gov While specific crystal structures for organotin(IV) complexes of 2-(2-Methylbenzoyl)benzoic acid are not detailed in the searched literature, the general structural principles for this class of compounds are well-established. The carboxylate ligand, derived from an acid like 2-(2-Methylbenzoyl)benzoic acid, can coordinate to di- and tri-organotin(IV) centers in several ways. nih.govajbasweb.com Common coordination modes include chelating and bridging bidentate interactions. nih.gov

These varied binding modes result in different coordination numbers and geometries around the central tin atom. For diorganotin(IV) complexes, five- and six-coordinate geometries are common, while triorganotin(IV) derivatives often exhibit lower coordination numbers. nih.govajbasweb.com The resulting geometries are typically distorted trigonal bipyramidal or octahedral. researchgate.net

Common Structural Features of Organotin(IV) Carboxylates

| Feature | Description |

|---|---|

| Ligand Coordination | The carboxylate group typically acts as a bidentate ligand, either chelating to a single tin atom or bridging two different tin atoms. nih.gov |

| Coordination Geometry | Common geometries include trigonal bipyramidal (five-coordinate) and octahedral (six-coordinate). researchgate.netnih.gov |

| Polymeric Structures | Bridging carboxylate ligands can lead to the formation of one-dimensional polymeric chains. researchgate.net |

Table based on general findings for organotin(IV) carboxylates from references nih.govresearchgate.netnih.gov.

When 2-(2-Methylbenzoyl)benzoic acid acts as a ligand in metal complexes, its deprotonated carboxylate group readily binds to metal ions. The formation of a coordinate bond is often confirmed in infrared spectroscopy by the shift or disappearance of the carboxyl C=O stretching vibration. nih.gov The ligand can exhibit diverse binding modes, acting as a bridge between multiple metal centers, such as in μ₂ or μ₃ fashion. nih.gov

This versatility leads to a wide array of coordination geometries around the metal ion. Depending on the metal and other co-ligands present, coordination numbers can range from four to seven. nih.govnih.gov Observed geometries include six-coordinated octahedral, seven-coordinated pentagonal bipyramidal, and five-coordinated structures like square pyramidal or trigonal bipyramidal. nih.govnih.gov These individual coordination units can then be linked into one-, two-, or three-dimensional networks. psu.edu

Intermolecular Interactions in Solid State Architectures (Hydrogen Bonds, π-π Stacking)

Hydrogen Bonding

Detailed crystallographic analysis of 2-(2-Methylbenzoyl)benzoic acid reveals a distinct and dominant hydrogen bonding motif. Current time information in Milwaukee County, US. Unlike many benzoic acid derivatives that form centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups, 2-(2-Methylbenzoyl)benzoic acid exhibits a catemeric (chain-like) aggregation. Current time information in Milwaukee County, US. This is a noteworthy feature for a γ-keto acid.

The primary intermolecular interaction is an O—H⋯O hydrogen bond. This bond forms between the hydroxyl group of the carboxylic acid function on one molecule and the ketonic oxygen atom of a neighboring, glide-plane-related molecule. Current time information in Milwaukee County, US. This repeated interaction propagates along the Current time information in Milwaukee County, US. crystallographic direction, creating infinite one-dimensional chains. Current time information in Milwaukee County, US. The molecules within these chains are linked head-to-tail, a pattern described as a carboxyl-to-ketone catemer. Current time information in Milwaukee County, US.

The molecule itself is twisted, with the toluene ring oriented at a significant dihedral angle of 80.61 (3)° with respect to the phenyl ring of the benzoic acid moiety. Current time information in Milwaukee County, US. The carboxylic acid group is more subtly twisted out of the plane of its attached phenyl ring, with a dihedral angle of 13.79 (14)°. Current time information in Milwaukee County, US. While the individual molecules are achiral, the glide plane symmetry within the crystal lattice generates chains of alternating conformational chirality. Current time information in Milwaukee County, US.

The crystal structure contains four such hydrogen-bonding chains (A, B, C, D) within the unit cell. These chains progress in an A—A—B—B pattern, where the 'A' and 'B' chains feature oppositely directed hydrogen bonds. Current time information in Milwaukee County, US.

Table 1: Crystal Data and Structure Refinement for 2-(2-Methylbenzoyl)benzoic Acid

| Parameter | Value |

|---|---|

| Empirical Formula | C15H12O3 |

| Formula Weight | 240.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Reference | Current time information in Milwaukee County, US. |

Table 2: Key Dihedral Angles in 2-(2-Methylbenzoyl)benzoic Acid

| Description | Angle (°) |

|---|---|

| Toluene ring plane vs. Phenyl ring plane | 80.61 (3) |

| Carboxylic acid group vs. Phenyl ring plane | 13.79 (14) |

| Reference | Current time information in Milwaukee County, US. |

π-π Stacking

In the determined crystal structure of 2-(2-Methylbenzoyl)benzoic acid, prominent π-π stacking interactions between the aromatic rings are not the primary stabilizing force. Current time information in Milwaukee County, US. The significant twist between the toluene and phenyl rings of the molecule prevents the kind of parallel-displaced or face-to-face stacking often seen in other aromatic systems. Current time information in Milwaukee County, US.

While π-π interactions are known to be significant in consolidating the three-dimensional packing of other related benzoic acid derivatives, such as in co-crystals of 2-methylbenzoic acid, the architecture of 2-(2-Methylbenzoyl)benzoic acid is dominated by its robust hydrogen-bonding network. nih.govresearchgate.net The literature on its crystal structure points to a close contact of 2.54 Å between a phenyl hydrogen atom and a carbonyl oxygen atom of a symmetry-related molecule, but this is characterized as a C-H···O interaction rather than a classic π-π stacking interaction. Current time information in Milwaukee County, US. Therefore, the catemeric hydrogen bonding is the defining feature of its solid-state architecture. Current time information in Milwaukee County, US.

Chemical Reactivity and Transformation Pathways of 2 2 Methylbenzoyl Benzoic Acid

Oxidation Reactions Leading to Benzoic Acid Derivatives

The oxidation of the methyl group on the benzoyl moiety of 2-(2-methylbenzoyl)benzoic acid leads to the formation of 2-carboxybenzoyl)benzoic acid. This transformation is a common reaction for alkylbenzenes, which can be oxidized to carboxylic acids. savemyexams.com Typically, this is achieved by heating the compound under reflux with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in an alkaline solution. savemyexams.com The mixture is subsequently acidified to yield the benzoic acid derivative. savemyexams.com

Other methods for the oxidation of methyl groups on aromatic rings to carboxylic acids include using molecular oxygen with a catalyst, such as cobalt(II) acetate/sodium bromide in acetic acid, or through photoirradiation with bromine in a suitable solvent system. organic-chemistry.org These methods provide alternative routes to achieving the same transformation. organic-chemistry.org

Reduction Reactions of the Carbonyl Group

The carbonyl group of 2-(2-methylbenzoyl)benzoic acid can be reduced to a hydroxyl group, yielding 2-((2-methylphenyl)(hydroxy)methyl)benzoic acid. This reduction can be accomplished using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) is a common reagent used for this type of transformation. acs.org

Interestingly, the reduction of the methyl ester of 2-(2-methylbenzoyl)benzoic acid with sodium borohydride has been shown to yield 3-(o-tolyl)-3H-isobenzofuran-1-one, which is a lactone formed from the subsequent intramolecular cyclization of the intermediate alcohol. acs.org

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzoyl moiety of 2-(2-methylbenzoyl)benzoic acid contains two aromatic rings that can undergo electrophilic aromatic substitution. The reactivity of each ring towards electrophiles is influenced by the existing substituents. The carboxylic acid group on one ring is a deactivating group, making this ring less reactive towards electrophilic attack. Conversely, the methyl group on the other benzoyl ring is an activating group, directing incoming electrophiles to the ortho and para positions relative to it.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur preferentially on the methyl-substituted benzoyl ring. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

Intramolecular Cyclodehydration Reactions and Their Catalysis

2-(2-Methylbenzoyl)benzoic acid and its derivatives can undergo intramolecular cyclodehydration to form anthraquinone (B42736) structures. This reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid. For example, the cyclization of 2-(2,3,5-trimethoxy-4-methyl-benzoyl)benzoic acid in the presence of sulfuric acid at elevated temperatures leads to the formation of a mixture of partially demethylated anthraquinones. chemspider.com Subsequent remethylation can then yield the desired 1,2,4-trimethoxy-3-methyl-anthraquinone. chemspider.com

The conditions for this cyclization are critical. While higher temperatures can lead to demethylation, milder conditions might result in the recovery of the starting material. chemspider.com The choice of catalyst and reaction conditions is therefore essential for achieving the desired product. Lewis acids have also been explored as catalysts for intramolecular photocycloaddition reactions, which can proceed with high enantioselectivity. nih.gov

Photoreactions and Photoenolization Mechanisms

Photoreduction Pathways and Associated Radical Intermediates

The photochemistry of 2-(2-methylbenzoyl)benzoic acid derivatives, particularly its methyl ester, has been studied in detail. Laser flash photolysis of the methyl ester of 2-(2-methylbenzoyl)benzoic acid in methanol (B129727) reveals the formation of a biradical intermediate through intramolecular hydrogen atom abstraction. nih.govfigshare.com This biradical has a maximum absorption at 330 nm and a lifetime of 50 nanoseconds. nih.govfigshare.com

This biradical then decays to form photoenols, specifically the Z and E isomers. nih.govfigshare.com In the presence of oxygen, the biradical can be trapped, leading to the formation of photooxidation products such as methyl 2-(3-oxo-1,3-dihydro-isobenzofuran-1-yl)-benzoate. acs.org In argon-saturated 2-propanol, photolysis leads to products formed via intermolecular hydrogen atom abstraction. nih.govfigshare.com

Effects of Hydrogen and Electron Donors on Photoreaction Outcomes

The presence of hydrogen and electron donors can significantly influence the outcome of photoreactions involving 2-(2-methylbenzoyl)benzoic acid and its derivatives. In solvents that can act as hydrogen donors, such as 2-propanol, intermolecular hydrogen atom abstraction by the triplet excited state of the ketone becomes a significant pathway. acs.orgnih.govfigshare.com This leads to the formation of a reduced intermediate which can then undergo lactonization. acs.org In contrast, in solvents that are poor hydrogen donors, like benzene (B151609) or dichloromethane, no reaction products are observed upon photolysis. acs.org

In-depth Analysis of Solvent Influence on Photorelease Mechanisms of 2-(2-Methylbenzoyl)benzoic Acid Impeded by Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the influence of the solvent environment on the photorelease mechanisms of the chemical compound 2-(2-Methylbenzoyl)benzoic acid . While the general principles of photochemistry suggest that solvents would play a crucial role in the reaction pathways of this molecule, detailed, publicly accessible research findings and data tables focusing solely on this compound are not available.

The majority of relevant photochemical studies have centered on a closely related derivative, 2-(2-Methylbenzoyl)benzoic acid, methyl ester . Research on this methyl ester provides a foundational understanding of the likely photochemical behavior. researchgate.netacs.orgnih.govresearchgate.net These studies indicate that upon photoexcitation, the compound likely undergoes an intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl group, leading to the formation of a transient biradical species. This biradical can then convert to photoenols, specifically the Z and E isomers. researchgate.netacs.orgnih.govresearchgate.net

The solvent environment is shown to be a critical factor in the fate of these intermediates for the methyl ester. For instance, in solvents like methanol, the formation of the biradical is a primary photoreaction. researchgate.netacs.orgnih.govresearchgate.net The subsequent decay of this biradical leads to the formation of the photoenols. The lifetimes of these photoenols, and thus their subsequent reactions, are influenced by the solvent. One of the photoenols, the E-isomer, is noted to revert to the original ketone structure efficiently with the assistance of the solvent. researchgate.netacs.org This observation underscores the direct participation of the solvent in the deactivation pathways.

Furthermore, studies on the methyl ester in a hydrogen-donating solvent like 2-propanol have shown the occurrence of intermolecular hydrogen abstraction, leading to different products. researchgate.netacs.orgnih.govresearchgate.net The presence of oxygen in the solvent medium also dramatically alters the reaction outcome, favoring the formation of different products through the trapping of the biradical intermediate. researchgate.netacs.orgnih.govresearchgate.net

However, it is crucial to emphasize that these findings are for the methyl ester. The presence of a carboxylic acid group in 2-(2-Methylbenzoyl)benzoic acid , as opposed to a methyl ester, introduces a site for strong hydrogen bonding and potential deprotonation, which would significantly modulate the interaction with different solvents. Protic solvents, for example, could have a more pronounced effect on the photochemistry of the carboxylic acid compared to its ester. The acidity and the potential for dimerization of the carboxylic acid in nonpolar solvents could also lead to different photochemical behavior.

Without specific experimental data for 2-(2-Methylbenzoyl)benzoic acid , a detailed and authoritative discussion with supporting data tables on the influence of the solvent environment on its photorelease mechanisms cannot be provided at this time. The scientific community has yet to publish dedicated studies that would enable such an analysis.

Derivatives and Analogs of 2 2 Methylbenzoyl Benzoic Acid: Synthesis and Characterization

Alkyl-Substituted Benzoylbenzoic Acid Analogs

The introduction of alkyl groups onto the benzoylbenzoic acid backbone can influence the molecule's steric and electronic properties. The synthesis of such analogs is typically achieved through Friedel-Crafts acylation, reacting an alkyl-substituted aromatic compound with phthalic anhydride (B1165640).

For instance, 2-(4-methylbenzoyl)benzoic acid and 2-(4-ethylbenzoyl)benzoic acid have been synthesized and used as ligands in the preparation of organometallic complexes. mdpi.com The synthesis involves the reaction of phthalic anhydride with toluene (B28343) or ethylbenzene, respectively, in the presence of a Lewis acid catalyst like aluminum chloride. These compounds are valuable intermediates for more complex molecular architectures. mdpi.com

Table 1: Alkyl-Substituted Benzoylbenzoic Acid Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Route |

|---|---|---|---|

| 2-(4-Methylbenzoyl)benzoic acid | C₁₅H₁₂O₃ | 240.25 | Friedel-Crafts acylation of toluene with phthalic anhydride mdpi.com |

Halogenated Benzoylbenzoic Acid Derivatives

Halogenation of the benzoylbenzoic acid structure is a common strategy to modify its chemical reactivity and has been explored for various applications. 2-(4-Chlorobenzoyl)benzoic acid is a notable example within this class.

Two primary methods for its synthesis have been reported. The first involves a palladium-catalyzed decarboxylative acylation of benzoic acid with an α-oxocarboxylic acid. nih.gov A second, more traditional method is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride using anhydrous aluminum chloride as a catalyst. nih.gov The resulting 2-(4-chlorobenzoyl)benzoic acid is a pale yellow solid. nih.gov This compound serves as a crucial monomer in the synthesis of phthalazinone-containing polymers, such as poly(arylene ether)s and poly(arylene sulfone)s. mdpi.comibs.re.kr

Table 2: Halogenated Benzoylbenzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield | Characterization Data |

|---|

Methoxy-Substituted Benzoylbenzoic Acid Derivatives

Methoxy substitution on the aromatic rings can significantly impact the electronic nature of the molecule, often enhancing its utility as a synthetic intermediate. 2-(4-Methoxybenzoyl)benzoic acid is a prime example, synthesized via the Friedel-Crafts acylation of anisole with phthalic anhydride, using aluminum chloride in a solvent like carbon disulfide. nih.govgoogle.com

The reaction yields a white solid which can be recrystallized from acetic acid/water. google.com Characterization through spectroscopy confirms its structure. The IR spectrum shows two distinct carbonyl peaks, and the ¹H NMR spectrum displays characteristic signals for the aromatic protons and a singlet for the methoxy group protons around δ 3.8 ppm. nih.govgoogle.com This compound is a key precursor in the synthesis of more complex molecules, including chromogenic phthalides. nih.gov

Table 3: Methoxy-Substituted Benzoylbenzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

|---|

Benzoic Acid Thioether Analogs

The synthesis of thioether analogs introduces a sulfur linkage, creating a new class of compounds with distinct chemical properties. A general method for preparing 2-arylthiobenzoic acids involves the reaction of a 2-halogenobenzoic acid with a thiophenol. google.com

Specifically, a process for synthesizing compounds like 2-(4-chlorophenylthio)benzoic acid has been developed, which involves reacting lithium 2-chlorobenzoate with lithium 4-chlorothiophenoxide. google.com The reaction is typically carried out at high temperatures (170-200 °C) in a high-boiling solvent such as tetralin. google.comstudy.com The water formed during the reaction is removed, and after several hours, the product is isolated by acidification of the aqueous phase. google.com These thioether derivatives are valuable intermediates for producing thioxanthenes, which have applications as photoinitiators. study.com

Table 4: Representative Benzoic Acid Thioether Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Method | Melting Point (°C) |

|---|

Esterification and Amidation Products of 2-(2-Methylbenzoyl)benzoic Acid

The carboxylic acid group of 2-(2-methylbenzoyl)benzoic acid is amenable to standard transformations such as esterification and amidation, yielding esters and amides, respectively.

Esterification can be achieved through methods like Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.eduresearchgate.net The equilibrium of this reaction is typically driven towards the product by using an excess of the alcohol or by removing the water formed. researchgate.net Solid acid catalysts, such as titanium or zirconium-based catalysts, also offer an effective and recoverable alternative for synthesizing benzoate esters. mdpi.comresearchgate.net

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. While direct heating of a carboxylic acid and an amine can produce an amide, the reaction is often facilitated by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine. tifr.res.ingoogle.com A relevant example is the synthesis of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, an intermediate for the pharmaceutical agent Tolvaptan. nih.gov This synthesis involves the N-acylation of methyl 2-methyl-4-aminobenzoate with 2-methylbenzoyl chloride, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. nih.gov

Table 5: Representative Esterification and Amidation Products

| Product Class | General Reaction | Reagents/Conditions |

|---|---|---|

| Esters | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Acid catalyst (e.g., H₂SO₄), heat; excess alcohol or water removal researchgate.net |

| Amides | R-COOH + R'-NH₂ → R-CONHR' + H₂O | 1. Activation (e.g., SOCl₂) 2. Amine addition; OR Direct coupling reagents (e.g., DCC, TiCl₄) tifr.res.inresearchgate.net |

Synthesis of Organometallic Complexes

The carboxylate group of 2-aroylbenzoic acids, including 2-(2-methylbenzoyl)benzoic acid and its analogs, readily coordinates with metal centers to form a diverse range of organometallic complexes. Organotin(IV) carboxylates have been extensively studied due to their structural diversity and potential applications. mdpi.comtifr.res.in

The synthesis of these complexes typically involves the reaction of the carboxylic acid ligand with an organotin(IV) precursor, such as an organotin(IV) chloride (R₂SnCl₂ or R₃SnCl) or oxide (R₂SnO). mdpi.comtifr.res.in For example, diorganotin(IV) complexes have been synthesized by reacting the sodium salt of the carboxylic acid with di-n-butyltin(IV) dichloride. Triorganotin(IV) complexes can be prepared by reacting the acid with a triorganotin(IV) chloride in the presence of a base like triethylamine. study.com

Spectroscopic characterization is crucial for elucidating the structure of these complexes. FT-IR spectroscopy helps determine the coordination mode of the carboxylate group to the tin atom. tifr.res.in Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed information about the structure in solution and can help confirm the geometry around the tin center, which can range from tetrahedral to trigonal-bipyramidal or octahedral depending on the specific complex. mdpi.comgoogle.comtifr.res.in X-ray crystallography has been used to determine the solid-state structures, revealing mono-nuclear, di-nuclear, and even complex drum-shaped hexanuclear arrangements. mdpi.comtifr.res.in

Table 6: Organotin(IV) Carboxylate Complexes

| Complex Type | Ligand Example | Tin Precursor Example | General Synthetic Method |

|---|---|---|---|

| Mono-nuclear Diorganotin(IV) | 2-Benzoylbenzoic acid | Ph₂SnO, Cy₂SnO | Reaction of ligand with dialkyltin oxide (1:2 molar ratio) tifr.res.in |

| Hexanuclear Organotin(IV) | 2-(4-Methylbenzoyl)benzoic acid | Mono-organotin complex | Reaction of ligand with mono-organotin complex (1:1 molar ratio) mdpi.com |

| Diorganotin(IV) | General Carboxylic Acid | R₂SnCl₂ (R=Me, Bu, Ph) | Reaction of ligand with diorganotin dichloride mdpi.com |

Absence of Published Research on Cadmium(II) and Nickel(II) Coordination Polymers of 2-(2-Methylbenzoyl)benzoic Acid

Following a comprehensive and thorough search of scientific databases and scholarly articles, it has been determined that there is no available published research on the synthesis and characterization of Cadmium(II) and Nickel(II) coordination polymers specifically utilizing 2-(2-Methylbenzoyl)benzoic acid as a ligand.

Despite extensive queries using various terminologies for the specified chemical compound, including its alternative name 2-(o-toluoyl)benzoic acid, no studies detailing the synthesis, structural analysis, or properties of its coordination polymers with cadmium(II) or nickel(II) were identified. The scientific literature contains research on coordination polymers derived from other substituted benzoic acids and related carboxylic acid ligands with these metal ions; however, the specific derivatives requested in the subject of this article have not been reported.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and the specified structural outline for the Cadmium(II) and Nickel(II) coordination polymers of 2-(2-Methylbenzoyl)benzoic acid. The absence of primary research in this specific area prevents the generation of scientifically accurate and verifiable content as requested.

Applications in Chemical Synthesis and Advanced Materials Science Research

Utility as Photolabile Protecting Groups for Organic Substrates

Esters of 2-(2-methylbenzoyl)benzoic acid can function as photolabile protecting groups (PPGs), also known as photocleavable or photoreleasable groups. These groups provide temporal and spatial control over the release of protected molecules, such as alcohols and thiols, upon irradiation with light. This on-demand deprotection strategy is highly advantageous in syntheses where specific functional groups need to be unmasked at a particular stage without the need for additional chemical reagents.

Mechanistic Studies of Photorelease of Alcohols and Thiols

The photorelease mechanism of alcohols and thiols from their corresponding 2-(2-methylbenzoyl)benzoate esters is rooted in the principles of photoenolization. Upon absorption of UV light, the benzophenone chromophore in the molecule is excited to a triplet state. This is followed by an intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl, leading to the formation of a transient biradical species. nih.govacs.org This biradical then rapidly rearranges to form photoenols, specifically the (E)- and (Z)-isomers. nih.govacs.org

The subsequent and crucial step for the release of the protected substrate is the intramolecular lactonization of the (E)-photoenol. This process involves the nucleophilic attack of the hydroxyl group of the enol on the ester carbonyl, leading to the formation of a five-membered lactone and the concomitant release of the alcohol or thiol. nih.govacs.org The efficiency of this release is largely dependent on the lifetime of the (E)-photoenol. A longer lifetime allows sufficient time for the lactonization to occur. nih.govacs.org

It is noteworthy that while 2-(2-isopropylbenzoyl)benzoate esters have been shown to effectively release alcohols, the analogous 2-(2-methylbenzoyl)benzoate esters are reported to be less reactive under the same conditions. nih.govacs.org This difference in reactivity highlights the subtle structural influences on the efficiency of the photorelease process.

Factors Influencing Photorelease Efficiency

The efficiency of a photoremovable protecting group is a critical parameter, quantified by its photorelease quantum yield (Φ_rel_). This value is a measure of the number of molecules of substrate released per photon absorbed. nih.gov Several factors can influence this efficiency:

Wavelength of Irradiation: The PPG must exhibit strong absorption at a wavelength that is not absorbed by other parts of the molecule or the surrounding medium to avoid unwanted side reactions. nih.gov

Quantum Yield: A high quantum yield for the photorelease reaction is desirable for efficient deprotection with minimal light exposure. nih.gov

Photochemical Stability: The protecting group and the protected molecule must be stable under the irradiation conditions until the desired photorelease is triggered. nih.gov

Solvent Polarity: The solvent can influence the electronic transitions of the chromophore and the stability of intermediates, thereby affecting the photorelease efficiency. acs.org

While the general principles governing the efficiency of PPGs are well-established, specific studies detailing the influence of factors such as base concentration on the photorelease efficiency of 2-(2-methylbenzoyl)benzoic acid are not extensively documented in the reviewed literature.

Role as Intermediates in the Synthesis of Complex Organic Molecules

Beyond its application as a photolabile protecting group, 2-(2-methylbenzoyl)benzoic acid and its close analogs serve as crucial intermediates in the synthesis of a variety of more complex organic molecules. The presence of both a carboxylic acid and a ketone functional group within the same molecule provides versatile handles for a range of chemical transformations.

For instance, the derivative 2-methyl-4-(2-methylbenzamido)benzoic acid is a key intermediate in the preparation of pharmaceutically active benzazepine compounds, which have shown potential as vasopressin antagonists. nih.gov The synthesis of this intermediate involves N-acylation and subsequent hydrolysis reactions. google.com Furthermore, 2-benzoylbenzoic acid itself is a well-known precursor in the industrial synthesis of anthraquinone (B42736) dyes. google.com

The reactivity of the carboxylic acid and ketone groups allows for a diverse array of synthetic manipulations, including esterification, amidation, reduction, and various coupling reactions, making this class of compounds valuable building blocks in the construction of complex molecular architectures.

Application as Photoinitiators in Polymerization Processes and UV-Curable Coatings

The benzophenone moiety within 2-(2-methylbenzoyl)benzoic acid is a well-known photoinitiator chromophore. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization reactions. google.comuvabsorber.com This process is the foundation of UV-curing technology, which is widely used in the rapid drying of inks, coatings, and adhesives. uvabsorber.com

Upon UV irradiation, benzophenone-based photoinitiators can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), leading to the formation of two initiating radicals. These radicals then attack the monomer units, initiating a chain reaction that results in the formation of a cross-linked polymer network. Methyl 2-benzoylbenzoate, a derivative of the title compound, is utilized as an efficient, low-odor Type II free radical photoinitiator in UV polymerization, particularly in applications like food packaging inks and varnishes where low migration and safety are critical. nbinno.comsellchems.com

The efficiency of a photoinitiator is dependent on its absorption characteristics matching the emission spectrum of the light source and its ability to efficiently generate radicals. additivesforpolymer.com The versatility of the benzophenone scaffold allows for chemical modifications to fine-tune these properties for specific applications. cymitquimica.com

Development of Fluorescent Probes and Sensors

While direct applications of 2-(2-methylbenzoyl)benzoic acid in fluorescent probes and sensors are not widely reported, the inherent benzophenone scaffold is a common structural motif in the design of fluorescent dyes. The development of fluorescent probes is a burgeoning field, with applications in bio-imaging and the detection of various analytes.

Research has shown that novel branched fluorescent dyes containing benzophenone units can be synthesized, and their photophysical properties can be modulated by altering their chemical structure. nih.gov These dyes exhibit internal charge transfer (ICT) characteristics, a phenomenon often exploited in the design of fluorescent sensors. nih.gov Furthermore, benzophenone derivatives have been incorporated into nitro-stilbene dyes, with the linkage between the units significantly influencing the absorption and fluorescence properties. researchgate.net

The benzophenone core has also been utilized in the development of multipotent agents for diseases like Alzheimer's, where its derivatives have been studied for their ability to inhibit enzyme activity using fluorescence resonance energy transfer (FRET) methods. nih.gov Although not directly employing 2-(2-methylbenzoyl)benzoic acid, these examples highlight the potential of the benzophenone framework as a platform for the rational design of novel fluorescent probes and sensors.

Contributions to Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the study of non-covalent interactions to construct organized molecular assemblies. The structural features of 2-(2-methylbenzoyl)benzoic acid, namely the aromatic rings and the carboxylic acid group, provide functionalities capable of participating in such interactions, including π-π stacking and hydrogen bonding.

Studies on related benzophenone derivatives have demonstrated their ability to self-assemble into well-defined nanostructures. For example, benzophenone-functionalized dipeptides can form supramolecular gels and "noodles" that can act as templates for spatially-resolved polymerization. chemrxiv.orgresearchgate.net The conjugation of benzophenone with diphenylalanine has been shown to yield a self-assembling photocatalyst. nih.gov Furthermore, the supramolecular assembly of benzophenone-alanine with copper ions has resulted in metallo-nanofibers with laccase-like activity for the degradation of phenolic pollutants. nih.gov

The self-assembly of benzoic acid and its derivatives into dimers and higher-order structures through hydrogen bonding and aromatic interactions is also a well-documented phenomenon. researchgate.netfigshare.com These findings suggest that 2-(2-methylbenzoyl)benzoic acid could be a valuable building block in the design of functional supramolecular materials, where the interplay of hydrogen bonding and π-π stacking can be harnessed to create ordered assemblies with emergent properties.

Research in Advanced Materials: Luminescent Properties of Metal-Organic Complexes

The field of advanced materials has shown significant interest in the luminescent properties of metal-organic complexes, particularly those involving lanthanide ions. While direct research on metal-organic complexes derived from 2-(2-Methylbenzoyl)benzoic acid is not extensively documented in publicly available literature, the broader class of benzoic acid derivatives serves as a crucial component in the formation of luminescent metal-organic frameworks (MOFs) and coordination polymers. Benzoates are recognized as efficient "antenna" ligands, capable of absorbing energy and transferring it to a central metal ion, which then emits light. This process, known as the antenna effect, is fundamental to the design of highly luminescent materials.

The potential for 2-(2-Methylbenzoyl)benzoic acid to act as a ligand in such complexes is significant. Its structural similarity to other benzoic acids that have been successfully used to synthesize luminescent materials suggests that it could form stable complexes with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). These ions are known for their characteristic sharp emission bands in the red and green spectral regions, respectively.

Research on analogous compounds, such as 2-(4-fluorobenzoyl) benzoic acid, has demonstrated the successful synthesis of luminescent Europium complexes. In such studies, the benzoic acid derivative coordinates with the Europium ion, and the resulting complex exhibits the characteristic luminescence of the Eu³⁺ ion. The inclusion of secondary ligands, like 1,10-phenanthroline (Phen) or triphenylphosphine oxide (TPPO), has been shown to enhance the emission intensities of the metal ion significantly.

A hypothetical synthesis of a luminescent metal complex with 2-(2-Methylbenzoyl)benzoic acid could involve the reaction of a lanthanide salt (e.g., Eu(NO₃)₃·6H₂O) with the deprotonated form of the acid. The coordination of the carboxylate group to the lanthanide ion would be a critical step in the formation of the complex. Infrared (IR) spectroscopy would be a key technique to confirm this coordination, by observing the disappearance of the C=O stretching band of the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate group.

The luminescent properties of such a hypothetical complex would be characterized by its excitation and emission spectra. The excitation spectrum would reveal the wavelengths of light that the ligand most effectively absorbs. The emission spectrum would show the characteristic sharp emission peaks of the lanthanide ion, resulting from the energy transfer from the ligand. For a Europium complex, prominent emission peaks would be expected corresponding to the ⁵D₀ → ⁷Fⱼ transitions.

The research into terbium complexes with various benzoic acid derivatives has also shown that these ligands can effectively sensitize the green luminescence of the Tb³⁺ ion. This further supports the potential of 2-(2-Methylbenzoyl)benzoic acid as a suitable ligand for creating luminescent materials.

While specific experimental data for metal complexes of 2-(2-Methylbenzoyl)benzoic acid is not currently available, the established principles of coordination chemistry and the extensive research on related benzoic acid derivatives provide a strong foundation for future investigations into its potential applications in the development of novel luminescent materials for lighting, sensing, and display technologies.

Analytical Chemistry Applications: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of chemical compounds. For a compound like 2-(2-Methylbenzoyl)benzoic acid, HPLC is the method of choice for assessing its purity, analyzing reaction mixtures, and for its purification.

A common mode of HPLC for the analysis of benzoic acid derivatives is reverse-phase HPLC (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol (B129727).

A typical HPLC method for the analysis of 2-(2-Methylbenzoyl)benzoic acid would involve the following parameters:

Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, which has low silanol activity, would be suitable.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often containing an acid like phosphoric acid or formic acid to control the pH and ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (MeCN). For applications compatible with mass spectrometry (MS), formic acid is preferred over phosphoric acid.

Detection: Ultraviolet (UV) detection is commonly employed for aromatic compounds like 2-(2-Methylbenzoyl)benzoic acid. The presence of the benzoyl and benzoic acid moieties results in strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the analyte as it elutes, which can aid in its identification.

Sample Preparation: The sample would be dissolved in a suitable solvent, typically the mobile phase or a solvent compatible with it, and filtered through a syringe filter to remove any particulate matter before injection into the HPLC system.

This HPLC methodology is scalable and can be adapted for preparative separation to isolate and purify 2-(2-Methylbenzoyl)benzoic acid from impurities. The principles of this analytical approach are well-established through the successful analysis of structurally similar compounds, including various preservatives and other benzoic acid derivatives.

Below is an interactive data table summarizing a potential set of HPLC conditions for the analysis of 2-(2-Methylbenzoyl)benzoic acid, based on methods for related compounds.

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column for separation of nonpolar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides a polar component and controls pH to ensure the carboxylic acid is protonated. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound from the nonpolar stationary phase. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is often used to effectively separate compounds with a range of polarities and to ensure the target compound is eluted with a good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Q & A

Basic Question

- FT-IR : Identifies carbonyl stretches (1680–1700 cm⁻¹ for ketone, 1700–1725 cm⁻¹ for carboxylic acid) and O–H vibrations (2500–3000 cm⁻¹).

- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–200 ppm).

- HPLC-MS : Monitors reaction progress and detects impurities (<1% via reverse-phase C18 columns) .

How can structural distortions in 2-(2-Methylbenzoyl)benzoic acid impact its reactivity or biological interactions?

Advanced Question

The torsional distortion between the benzoyl and benzoic acid moieties (13.79° dihedral angle) reduces conjugation, increasing electrophilicity at the ketone group. This distortion may enhance nucleophilic attack susceptibility, relevant in derivatization (e.g., hydrazone formation). In biological systems, the planar disruption could affect binding to enzymes like cyclooxygenase (COX), though empirical studies are needed .

What strategies resolve contradictions in crystallographic data refinement for this compound?

Advanced Question

Discrepancies in R₁ values (>5%) often arise from thermal motion or disorder. Strategies include:

- TWINABS correction : For twinned crystals.

- ISOR restraints : For anisotropic displacement parameters.

- DFT-optimized hydrogen positions : To refine O–H orientations.

Validation tools like PLATON/CHECKCIF flag symmetry mismatches, ensuring compliance with IUCr standards .

How does the compound’s solid-state packing influence its dissolution kinetics?

Advanced Question